molecular formula C10H12FNO B14839043 4-Cyclopropoxy-5-ethyl-2-fluoropyridine

4-Cyclopropoxy-5-ethyl-2-fluoropyridine

Cat. No.: B14839043
M. Wt: 181.21 g/mol
InChI Key: UHNOMRFEQOIPCZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropoxy-5-ethyl-2-fluoropyridine involves several steps, typically starting with the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the cyclopropoxy and ethyl groups under specific conditions. Industrial production methods often involve the use of advanced fluorination techniques and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

4-Cyclopropoxy-5-ethyl-2-fluoropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-ethyl-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring significantly influences its reactivity and interaction with biological molecules. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Cyclopropoxy-5-ethyl-2-fluoropyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

4-cyclopropyloxy-5-ethyl-2-fluoropyridine

InChI

InChI=1S/C10H12FNO/c1-2-7-6-12-10(11)5-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3

InChI Key

UHNOMRFEQOIPCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1OC2CC2)F

Origin of Product

United States

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